[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]tert-butylamine oxalate
Overview
Description
[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]tert-butylamine oxalate is a useful research compound. Its molecular formula is C17H25BrClNO5 and its molecular weight is 438.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.06046 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Alkylation Applications
- The study by Qian et al. (2011) discusses the catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes, which could suggest a potential application in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals (Qian, Dawe, & Kozak, 2011).
Kinetic Modeling and Catalysis
- Elavarasan, Kondamudi, & Upadhyayula (2011) explored the kinetics of phenol alkylation using sulfonic acid functional ionic liquid catalysts, highlighting the potential for [4-(2-bromo-6-chloro-4-methylphenoxy)butyl]tert-butylamine oxalate in catalysis and kinetic studies of similar reactions (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Electrochemical Oxidation
- Zabik et al. (2016) investigated the electrochemical oxidation of tert-butylated phenols, which may relate to potential electrochemical applications or synthetic pathways involving this compound (Zabik, Virca, McCormick, & Martic-Milne, 2016).
Atmospheric Reactions
- Tan et al. (2018) conducted a theoretical and experimental study on the reaction of tert-butylamine with OH radicals in the atmosphere, suggesting environmental or atmospheric chemistry applications (Tan, Zhu, Mikoviny, Nielsen, Wisthaler, Eichler, Müller, d'Anna, Farren, Hamilton, Pettersson, Hallquist, Antonsen, & Stenstrøm, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application (such as a potential drug), future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
4-(2-bromo-6-chloro-4-methylphenoxy)-N-tert-butylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrClNO.C2H2O4/c1-11-9-12(16)14(13(17)10-11)19-8-6-5-7-18-15(2,3)4;3-1(4)2(5)6/h9-10,18H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWFVXBOVPXJTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCNC(C)(C)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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